Dichlorodehydroabietic acid
Overview
Description
Dichlorodehydroabietic acid is a chlorinated derivative of dehydroabietic acid, a naturally occurring resin acid found in coniferous trees
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodehydroabietic acid is typically synthesized from dehydroabietic acid through a chlorination process. The reaction involves the introduction of chlorine atoms at specific positions on the dehydroabietic acid molecule. This is usually achieved by treating dehydroabietic acid with chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Dichlorodehydroabietic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to dehydroabietic acid or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroabietic acid and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dichlorodehydroabietic acid has diverse applications in scientific research:
Biology: Studies have shown its potential as an antimicrobial agent, particularly against certain bacterial strains.
Medicine: Research indicates its ability to modulate ion channels, making it a candidate for developing new pharmacological agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
Dichlorodehydroabietic acid exerts its effects primarily by modulating ion channels, particularly large conductance calcium-activated potassium channels (BK channels). It enhances the activity of these channels by increasing their sensitivity to calcium ions and membrane potential. This modulation leads to various physiological effects, including increased neurotransmitter release and altered cellular excitability.
Comparison with Similar Compounds
Dehydroabietic acid: The parent compound from which dichlorodehydroabietic acid is derived.
Abietic acid: Another resin acid with similar structural features but lacking the chlorine atoms.
Podocarpic acid: A related compound with similar biological activities.
Uniqueness: this compound is unique due to its chlorinated structure, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a pharmacological agent compared to its non-chlorinated counterparts.
Properties
IUPAC Name |
methyl (1R,4aS,10aR)-1,2-dichloro-4a-methyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2O2/c1-12(2)13-5-7-15-14(11-13)6-8-16-19(15,3)10-9-17(21)20(16,22)18(23)24-4/h5,7,11-12,16-17H,6,8-10H2,1-4H3/t16-,17?,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDVVUUKRKZMM-FQVATPOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCC(C(C3CC2)(C(=O)OC)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC([C@@]([C@@H]3CC2)(C(=O)OC)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858811 | |
Record name | Dichlorodehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57055-39-7 | |
Record name | Dichlorodehydroabietic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057055397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorodehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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